molecular formula C7H9ClN2 B13336464 2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B13336464
M. Wt: 156.61 g/mol
InChI Key: NUQKBUMIDOWESD-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    1,3-Dipolar Cycloaddition: One of the primary methods for synthesizing 2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide.

    Hydrogenation: Another synthetic route involves the hydrogenation of pyrazolo[1,5-a]pyridines.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned routes. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can affect various biological pathways, making the compound useful in both medicinal and agricultural applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom allows for further functionalization, making it a versatile intermediate in chemical synthesis .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H9ClN2/c8-7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2

InChI Key

NUQKBUMIDOWESD-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CC(=N2)Cl)C1

Origin of Product

United States

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